molecular formula C14H18ClNO2 B8801401 4-(2-(Piperidin-1-yl)ethoxy)benzoyl chloride

4-(2-(Piperidin-1-yl)ethoxy)benzoyl chloride

Cat. No. B8801401
M. Wt: 267.75 g/mol
InChI Key: QGKJLTUHTANSOU-UHFFFAOYSA-N
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Patent
US06756388B1

Procedure details

The product from Example 19, Step 2 and 4-(2-Piperidin-1-yl-ethoxy)-benzoyl chloride were coupled according to procedure C above and the methyl protecting group removed using etanethiol/aluminum trichloride to yield the title compound.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
methyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]2[S:11][C:10]3[CH:12]=[C:13]([O:16]C)[CH:14]=[CH:15][C:9]=3[CH:8]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[N:18]1([CH2:24][CH2:25][O:26][C:27]2[CH:35]=[CH:34][C:30]([C:31](Cl)=[O:32])=[CH:29][CH:28]=2)[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1>>[CH:1]1([C:7]2[S:11][C:10]3[CH:12]=[C:13]([OH:16])[CH:14]=[CH:15][C:9]=3[C:8]=2[C:31]([C:30]2[CH:29]=[CH:28][C:27]([O:26][CH2:25][CH2:24][N:18]3[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]3)=[CH:35][CH:34]=2)=[O:32])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C1=CC2=C(S1)C=C(C=C2)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCC1)CCOC1=CC=C(C(=O)Cl)C=C1
Step Three
Name
methyl
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
removed

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C1=C(C2=C(S1)C=C(C=C2)O)C(=O)C2=CC=C(C=C2)OCCN2CCCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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